苏合香脂醇β-松柏脂醇醚

描述

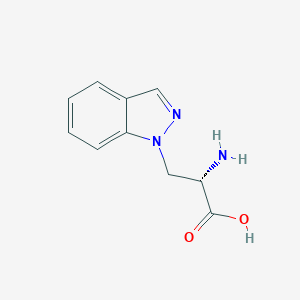

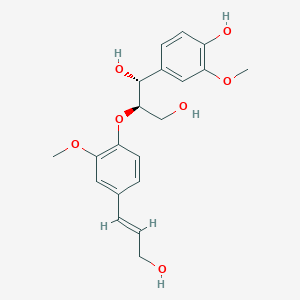

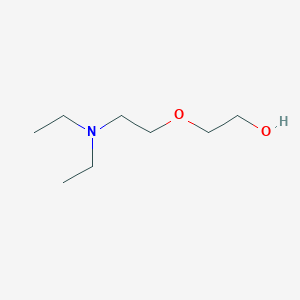

“threo-Guaiacylglycerol beta-coniferyl ether” is a lignan that can inhibit NO production . It exhibits anti-neuroinflammatory activities . It is a member of propane-1,3-diols, a phenylpropanoid, a guaiacyl lignin, and a member of guaiacols .

Synthesis Analysis

The key step in the synthesis of the four stereoisomeric forms of guaiacylglycerol 8-O-4’-coniferyl ether involves an Evans/Seebach auxiliary-controlled and syn-selective aldol process . The occurrence of diastereoselective formation of erythro-GGSE by cross coupling of coniferyl and sinapyl alcohols is also suggested .Molecular Structure Analysis

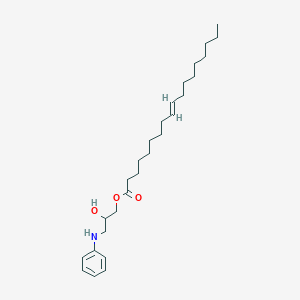

The molecular weight of “threo-Guaiacylglycerol beta-coniferyl ether” is 376.40 . Its molecular formula is C20H24O7 . The structure is classified under Phenylpropanoids Lignans .Chemical Reactions Analysis

The compound is known to inhibit NO production . It exhibits anti-neuroinflammatory activities .Physical And Chemical Properties Analysis

The molecular weight of “threo-Guaiacylglycerol beta-coniferyl ether” is 376.4 g/mol . Its molecular formula is C20H24O7 . The compound is a member of propane-1,3-diols, a phenylpropanoid, a guaiacyl lignin, and a member of guaiacols .科学研究应用

Antioxidant Activity

“threo-Guaiacylglycerol beta-coniferyl ether” has been identified as a key antioxidant in aged garlic extract . It’s part of a class of phytochemicals known as lignans, which have been examined for their preventive and therapeutic effects on various diseases . The antioxidant properties of these compounds are believed to contribute significantly to their health benefits .

Anti-neuroinflammatory Activities

This compound exhibits anti-neuroinflammatory activities . It can inhibit NO production, which plays a crucial role in the inflammatory response . This suggests potential applications in the treatment of neuroinflammatory conditions .

Bioactive Compound in Aged Garlic Extract

“threo-Guaiacylglycerol beta-coniferyl ether” is one of the key bioactive compounds found in aged garlic extract . It contributes to the health benefits of the extract, which include anticarcinogenic, antioxidant, neuroprotective, and suppressive effects on hypercholesterolemic atherosclerosis .

Enzymatic Formation

This compound can be formed enzymatically in the presence of hydrogen peroxide . This suggests potential applications in biotechnological processes, where enzymes are used to catalyze the formation of specific compounds .

Potential Role in Biosynthesis of Neolignans

Research suggests that “threo-Guaiacylglycerol beta-coniferyl ether” may play a role in the biosynthesis of neolignans . Neolignans are a type of lignan that have been studied for their potential bioactivities, including anticarcinogenic and antioxidant effects .

Stability and Reactivity in Aqueous Media

There is ongoing research into the stability and reactivity of “threo-Guaiacylglycerol beta-coniferyl ether” in aqueous media . Understanding these properties is crucial for determining the compound’s potential applications in various fields, such as pharmaceuticals and biotechnology .

作用机制

Target of Action

Threo-Guaiacylglycerol beta-coniferyl ether is a lignan that primarily targets the production of nitric oxide (NO) . Nitric oxide plays a crucial role in various physiological and pathological processes, including neurotransmission, immune defense, and inflammation.

Mode of Action

This compound interacts with its targets by inhibiting the production of NO . By doing so, it can modulate the inflammatory response within the nervous system, exhibiting anti-neuroinflammatory activities .

Result of Action

The primary molecular effect of threo-Guaiacylglycerol beta-coniferyl ether’s action is the inhibition of NO production . On a cellular level, this results in anti-neuroinflammatory activities, potentially providing therapeutic benefits in conditions characterized by neuroinflammation .

安全和危害

属性

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZJIXULOZDRT-FMEUAVTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

threo-Guaiacylglycerol beta-coniferyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)